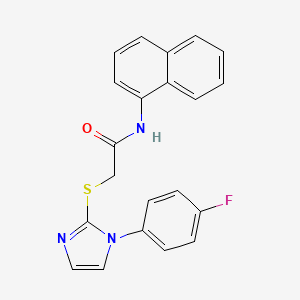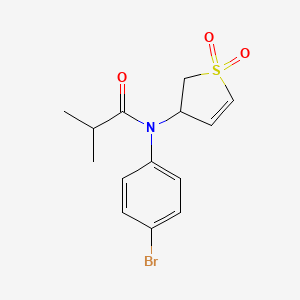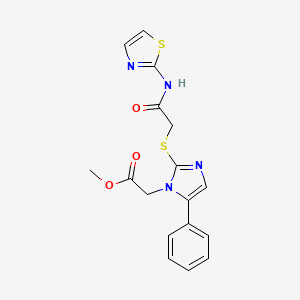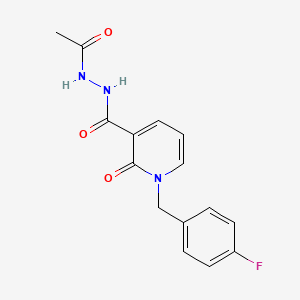
3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine, also known as CFSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFSP is a small molecule inhibitor that targets a specific protein, making it a valuable tool in the study of various biological processes. In
科学的研究の応用
3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of a specific protein, making it a valuable tool in the study of various biological processes. 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has been used in studies of cancer, inflammation, and neurodegeneration, among other areas of research. Its ability to target a specific protein makes it a valuable tool for understanding the underlying mechanisms of these diseases and developing new treatments.
作用機序
3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine works by binding to a specific protein and inhibiting its activity. This protein, which is involved in various biological processes, is a key target for many diseases. By inhibiting its activity, 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine can help to reduce the symptoms of these diseases and potentially even cure them. The exact mechanism of action of 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is still being studied, but it is believed to involve the disruption of protein-protein interactions.
Biochemical and Physiological Effects:
3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine also has potential applications in the treatment of diabetes and cardiovascular disease. Its ability to target a specific protein makes it a valuable tool for understanding the underlying mechanisms of these diseases and developing new treatments.
実験室実験の利点と制限
3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has several advantages as a tool for scientific research. Its ability to target a specific protein makes it a valuable tool for studying the underlying mechanisms of diseases. It is also relatively easy to synthesize and can be produced in high yields and purity. However, there are also limitations to using 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine in lab experiments. Its specificity means that it may not be effective against all diseases, and there may be unintended side effects. Additionally, 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
将来の方向性
There are several future directions for research on 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine. One area of interest is in the development of new treatments for cancer and other diseases. 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has shown promise in inhibiting the growth of cancer cells, and more research is needed to fully understand its potential applications in this area. Additionally, there is interest in exploring the potential use of 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine in combination with other drugs to enhance its effectiveness. Finally, more research is needed to fully understand the mechanism of action of 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is a valuable tool for scientific research. Its ability to target a specific protein makes it a valuable tool for studying the underlying mechanisms of diseases and developing new treatments. While there are limitations to using 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine in lab experiments, its potential applications in the treatment of cancer, inflammation, and neurodegeneration make it an exciting area of research. Further research is needed to fully understand the potential applications and limitations of this compound.
合成法
The synthesis of 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine involves several steps, starting with the reaction of 3-cyano-3-fluoropyrrolidine-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-fluorosulfonyloxypyridine to yield the final product, 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine. The synthesis of 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
特性
IUPAC Name |
3-(3-cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O4S/c12-11(6-14)1-2-16(7-11)10(17)8-3-9(5-15-4-8)20-21(13,18)19/h3-5H,1-2,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPPBXFCNIECNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C#N)F)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One](/img/structure/B2355886.png)
![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2355887.png)


![2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2355892.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2355893.png)

![3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2355897.png)
![methyl 3-(2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2355901.png)
![Methyl 2-({4-[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-amido]phenyl}formamido)acetate](/img/structure/B2355902.png)



